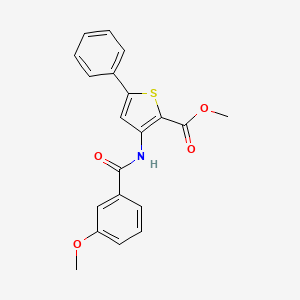
ethyl 4-(cyanosulfanyl)-3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(cyanosulfanyl)-3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate (hereafter referred to as Ethyl 4-Cyano-3-Methyl-5-Phenoxybenzamido-Thiophene-2-Carboxylate or ECM-PBT-2-C) is a novel compound that has been developed for use in a variety of scientific research applications. The compound has been found to have a number of unique properties that make it an ideal candidate for use in a variety of biological and chemical studies.
科学的研究の応用
ECM-PBT-2-C has been found to be effective in a variety of scientific research applications. The compound has been used in studies of enzyme inhibition, protein-ligand interactions, and drug delivery systems. Additionally, the compound has been used in studies of the structure and function of enzymes, as well as studies of the structure-activity relationships of drugs. The compound has also been used in studies of the binding affinity of drugs to their target proteins.
作用機序
The mechanism of action of ECM-PBT-2-C is not yet fully understood. However, it is believed that the compound binds to the active site of an enzyme, which then results in the inhibition of the enzyme’s activity. Additionally, the compound is believed to interact with target proteins, resulting in the modulation of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of ECM-PBT-2-C are not yet fully understood. However, the compound has been found to be effective in the inhibition of certain enzymes, as well as in the modulation of certain proteins. Additionally, the compound has been found to have an effect on the activity of certain hormones, such as cortisol and testosterone.
実験室実験の利点と制限
The advantages of using ECM-PBT-2-C in lab experiments include its low cost, easy synthesis, and its ability to be used in a variety of applications. Additionally, the compound has been found to be effective in the inhibition of certain enzymes and the modulation of certain proteins. The limitations of using ECM-PBT-2-C in lab experiments include its relatively short shelf life, and its potential toxicity.
将来の方向性
The potential future directions for the use of ECM-PBT-2-C include its use in the development of new drugs, the study of enzyme inhibition and protein-ligand interactions, the study of drug delivery systems, and the study of the structure-activity relationships of drugs. Additionally, the compound could be used in the study of the binding affinity of drugs to their target proteins, as well as in the development of new diagnostic tools. Finally, the compound could be used in the study of the biochemical and physiological effects of certain compounds.
合成法
The synthesis of ECM-PBT-2-C begins with the reaction of 4-cyanothiophene-2-carboxylic acid (CTC) with ethyl 4-phenoxybenzamido-thiophene-2-carboxylate (PBT-2-C) in the presence of a base catalyst. The reaction is carried out in a one-pot process, which results in the formation of a new compound, ECM-PBT-2-C. The reaction is carried out at a temperature of 80°C, and the reaction time is approximately 1 hour. The reaction is conducted under an inert atmosphere, and the yield of the product is approximately 80%.
特性
IUPAC Name |
ethyl 3-methyl-5-[(4-phenoxybenzoyl)amino]-4-thiocyanatothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c1-3-27-22(26)19-14(2)18(29-13-23)21(30-19)24-20(25)15-9-11-17(12-10-15)28-16-7-5-4-6-8-16/h4-12H,3H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJJDLPSUFQNAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)SC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-5-(4-phenoxybenzamido)-4-thiocyanatothiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524420.png)
![N-[(2-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6524422.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524431.png)

![4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B6524449.png)
![4-chloro-N-[3-(4-chlorobenzamido)naphthalen-2-yl]benzamide](/img/structure/B6524463.png)

![1'-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanoyl]-[1,4'-bipiperidine]-4-carboxamide](/img/structure/B6524491.png)
![1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylbutan-1-one](/img/structure/B6524496.png)
![3-[(4-chlorophenyl)methyl]-N-(2,3-dimethylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6524506.png)
![N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]-4-fluorobenzamide](/img/structure/B6524509.png)
![methyl 4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzoate](/img/structure/B6524510.png)
![2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B6524520.png)
![2-[(pyridin-3-yl)formamido]ethyl 3,4,5-trimethoxybenzoate hydrochloride](/img/structure/B6524527.png)